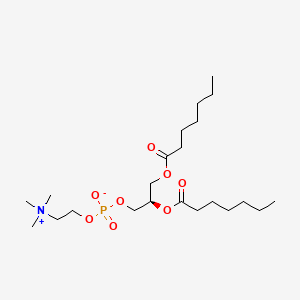
1,2-ジヘプタノイル-sn-グリセロ-3-ホスホコリン
説明
1,2-Diheptanoyl-sn-glycero-3-phosphocholine, also known as DHPC, is a synthetic phosphatidylcholine . It contains the short-chain (7:0) heptanoic acid at the sn-1 and sn-2 positions . It is commonly used in the formation of lipid bilayers and mixed micelles .
Molecular Structure Analysis
The empirical formula of 1,2-Diheptanoyl-sn-glycero-3-phosphocholine is C22H44NO8P . Its molecular weight is 481.56 . The SMILES string representation of its structure isCCCCCC(=O)OCC@@H(=O)OCCN(C)C)OC(=O)CCCCCC . Physical and Chemical Properties Analysis
DHPC is not readily oxidized and is stable over a wide pH range (4-10) . It forms micelles rather than bilayers when dispersed in water . The critical micelle concentration (CMC) of DHPC is 1.4mM . It shows a broad size distribution depending on the NaCl concentration of suspension .科学的研究の応用
脂質二重層および混合ミセルの形成
DHPCは、脂質二重層および混合ミセルの形成に一般的に使用されます . 臨界ミセル濃度(CMC)は1.6 mMです . DHPCなどの短鎖リン脂質は、ガラスおよびシリカ上の基質支持平面リン脂質二重層の形成速度を増加させます .
インスリン線維形成の阻害
DHPCは、インビトロでインスリン線維形成を濃度依存的に阻害します . また、0.5〜4 mMの濃度で使用した場合、PC12細胞およびSH-SY5Y細胞におけるインスリン線維形成によって誘発される細胞毒性も阻害します .
ドデシル硫酸ナトリウム(SDS)との相乗作用
SDSとDHPCの2成分混合物の相乗作用は、界面およびピレン蛍光強度測定によって研究されています . Clintの式を用いて、混合ミセル形成を評価しました .
界面および蛍光研究
短鎖双性イオン性リン脂質DHPCおよび1,2-ジオクタノイル-sn-グリセロ-3-ホスホコリン(DOPC)の混合ミセル挙動は、界面張力およびピレン蛍光強度測定によって、空気-水界面および水性バルク相において研究されています .
RNA抽出バッファー
DHPCは、マウス皮質サンプルおよびグリア細胞からRNAを単離するための抽出バッファーで使用されてきました .
タンパク質懸濁液
DHPCは、免疫沈降の前に、タンパク質を負荷した抗GFP(緑色蛍光タンパク質)ビーズを懸濁するために使用されてきました .
神経保護効果
DHPCは、コリン作動性神経伝達の変化のモデルおよび脳血管損傷のモデルにおいて、神経保護効果を発揮します .
スコポラミン誘発健忘の予防
作用機序
Target of Action
1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DHPC) primarily targets membrane proteins . It is commonly used in the formation of lipid bilayers and mixed micelles . The compound has a unique ability to preserve the native conformation and therefore the activity of the solubilized proteins .
Mode of Action
DHPC exerts a wedge-like effect on the neighboring lipids, mainly due to its bulky polar group and short hydrocarbon chains . This produces membrane destabilization at relatively low DHPC concentrations .
Biochemical Pathways
The principle underlying the preservation of the native protein structure is the inability of DHPC to displace intrinsic membrane lipids from integral membrane proteins .
Pharmacokinetics
It is known that dhpc forms micelles rather than bilayers when dispersed in water . Its critical micelle concentration (CMC) is 1.4mM .
Result of Action
The result of DHPC’s action is the preservation of the activity of solubilized membrane proteins . Not only is the three-dimensional structure and hence the activity of most protein retained in excess DHPC, but the proteins also appear to be stable in DHPC .
Action Environment
It shows a broad size distribution depending on the NaCl concentration of suspension .
生化学分析
Biochemical Properties
1,2-Diheptanoyl-sn-glycero-3-phosphocholine is known to interact with various enzymes and proteins. For instance, it is a substrate for phospholipase C isolated from B. cereus as well as phospholipase A2 isolated from A. halys blomhoffi and N. naja atra snake venom . The nature of these interactions is primarily biochemical, involving the cleavage of the phospholipid molecule by the enzyme .
Cellular Effects
The effects of 1,2-Diheptanoyl-sn-glycero-3-phosphocholine on cells are diverse. It is known to influence cell function by interacting with cell signaling pathways and affecting gene expression . It also has an impact on cellular metabolism, as it is involved in the formation of lipid bilayers and mixed micelles .
Molecular Mechanism
The molecular mechanism of action of 1,2-Diheptanoyl-sn-glycero-3-phosphocholine involves its interaction with biomolecules and its role in enzyme activation or inhibition . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, 1,2-Diheptanoyl-sn-glycero-3-phosphocholine has been observed to have stable effects on cellular function . It is also known for its stability and resistance to degradation .
Dosage Effects in Animal Models
The effects of 1,2-Diheptanoyl-sn-glycero-3-phosphocholine can vary with different dosages in animal models . Specific threshold effects or toxic effects at high doses have not been reported in the literature.
Metabolic Pathways
1,2-Diheptanoyl-sn-glycero-3-phosphocholine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
1,2-Diheptanoyl-sn-glycero-3-phosphocholine is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 1,2-Diheptanoyl-sn-glycero-3-phosphocholine is primarily within the lipid bilayers of cells . It may be directed to specific compartments or organelles based on specific targeting signals or post-translational modifications .
特性
IUPAC Name |
[(2R)-2,3-di(heptanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44NO8P/c1-6-8-10-12-14-21(24)28-18-20(31-22(25)15-13-11-9-7-2)19-30-32(26,27)29-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFSPQDASPEAID-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90959876 | |
| Record name | 2,3-Bis(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39036-04-9 | |
| Record name | 1,2-Diheptanoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39036-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diheptanoyllecithin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039036049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)





![2-[5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;perchlorate](/img/structure/B1670508.png)






